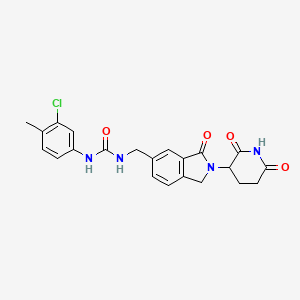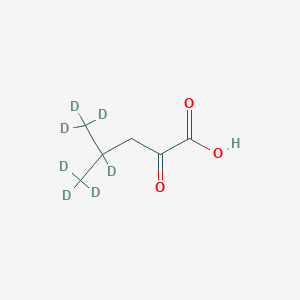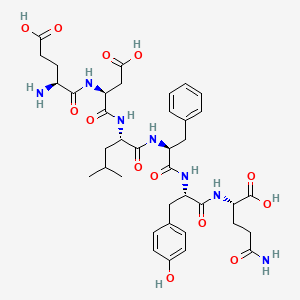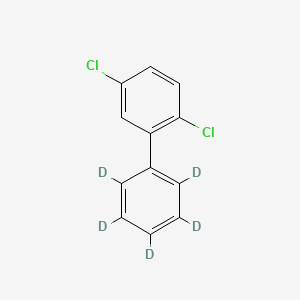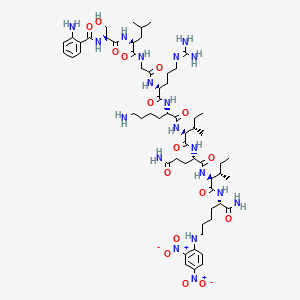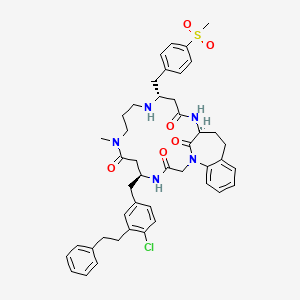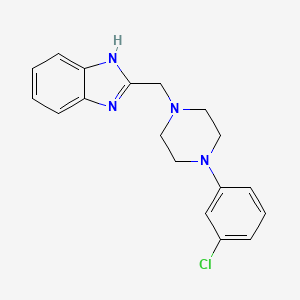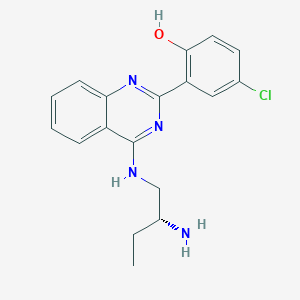
Pkd-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pkd-IN-1 is a small molecule inhibitor specifically designed to target protein kinase D (PKD). Protein kinase D is a family of serine-threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of protein kinase D has been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. This compound has emerged as a valuable tool for studying protein kinase D-mediated signaling pathways and holds potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pkd-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反应分析
Types of Reactions
Pkd-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different substituents on the core structure, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and selectivity towards protein kinase D.
科学研究应用
Pkd-IN-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study protein kinase D-mediated signaling pathways and to develop new inhibitors.
Biology: Helps in understanding the role of protein kinase D in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in drug discovery and development programs to identify new therapeutic agents targeting protein kinase D.
作用机制
Pkd-IN-1 exerts its effects by binding to the ATP-binding site of protein kinase D, thereby inhibiting its kinase activity. This inhibition disrupts protein kinase D-mediated signaling pathways, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the three isoforms of protein kinase D (PKD1, PKD2, and PKD3), which are involved in various physiological and pathological conditions.
相似化合物的比较
Pkd-IN-1 is compared with other protein kinase D inhibitors such as 1-naphthyl PP1 and IKK-16. While these compounds share a similar mechanism of action, this compound is distinguished by its higher selectivity and potency towards protein kinase D. Other similar compounds include:
1-naphthyl PP1: A pan-PKD inhibitor with lower selectivity compared to this compound.
IKK-16: Another pan-PKD inhibitor with broader kinase inhibition profile.
This compound’s unique structure and high selectivity make it a valuable tool for studying protein kinase D and developing targeted therapies.
属性
分子式 |
C18H19ClN4O |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23)/t12-/m1/s1 |
InChI 键 |
KTDRFFCAMFPUFZ-GFCCVEGCSA-N |
手性 SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
规范 SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
